

13-Deacetyltaxachitriene A CAS number 239800-99-8

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Compound of Interest

Compound Name: 13-Deacetyltaxachitriene A

Cat. No.: B15591139

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13-Deacetyltaxachitriene A: A Technical Overview

CAS Number: 239800-99-8

Chemical Formula: C₃₃H₃₈O₁₁

Molecular Weight: 610.65 g/mol

Introduction

13-Deacetyltaxachitriene A is a naturally occurring diterpenoid belonging to the taxane family. It has been isolated from *Taxus sumatrana*, a species of yew tree. The taxane class of compounds is of significant interest to the scientific community, particularly due to the potent anti-cancer activity of prominent members like Paclitaxel (Taxol®). While research on **13-Deacetyltaxachitriene A** is not as extensive as for other taxanes, this guide consolidates the available information for researchers, scientists, and drug development professionals.

Physicochemical Properties

Based on vendor information and the general characteristics of taxanes, **13-Deacetyltaxachitriene A** is expected to be a white to off-white solid.

Table 1: Solubility of **13-Deacetyltaxachitriene A**

Solvent	Solubility
Chloroform	Soluble
Dichloromethane	Soluble
Ethyl Acetate	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Acetone	Soluble

Note: Quantitative solubility data is not readily available in the reviewed literature.

Biological Activity

While specific quantitative biological activity data for **13-Deacetyltaxachitriene A**, such as IC₅₀ values, are not available in the public domain, the broader context of taxanes isolated from *Taxus sumatrana* strongly suggests potential cytotoxic and anti-cancer properties. Numerous studies have demonstrated that various taxoids extracted from this plant exhibit significant cytotoxicity against a range of cancer cell lines.

The general mechanism of action for many cytotoxic taxanes involves the stabilization of microtubules, leading to the disruption of mitotic spindle formation and ultimately inducing cell cycle arrest and apoptosis. It is plausible that **13-Deacetyltaxachitriene A** shares a similar mechanism of action.

Experimental Protocols

Detailed experimental protocols specifically for the isolation and purification of **13-Deacetyltaxachitriene A** are not explicitly published. However, a general methodology for the extraction and isolation of taxanes from *Taxus sumatrana* can be inferred from various studies on related compounds.

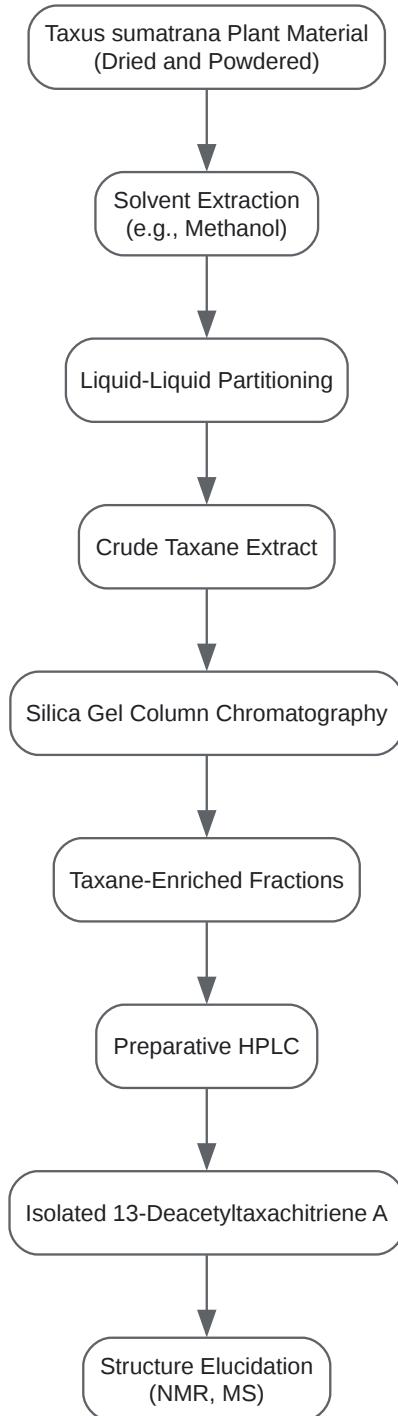
General Protocol for Taxane Isolation from *Taxus sumatrana*

- Extraction: The dried and powdered plant material (e.g., needles, twigs, or bark) is typically extracted with a polar solvent such as methanol or ethanol, often at room temperature for an extended period.

- Partitioning: The crude extract is then concentrated and subjected to liquid-liquid partitioning. A common scheme involves partitioning between a non-polar solvent (e.g., hexane) to remove lipids and a more polar solvent mixture (e.g., methanol/water). The taxane-containing fraction is then typically extracted into a solvent of intermediate polarity like dichloromethane or ethyl acetate.
- Chromatography: The resulting extract is subjected to a series of chromatographic separations to isolate individual compounds. This multi-step process often includes:
 - Silica Gel Column Chromatography: Using a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to perform an initial separation based on polarity.
 - Preparative High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile/water or methanol/water to achieve fine separation and purification of individual taxanes.
- Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Workflow for Taxane Isolation and Identification

General Workflow for Taxane Isolation

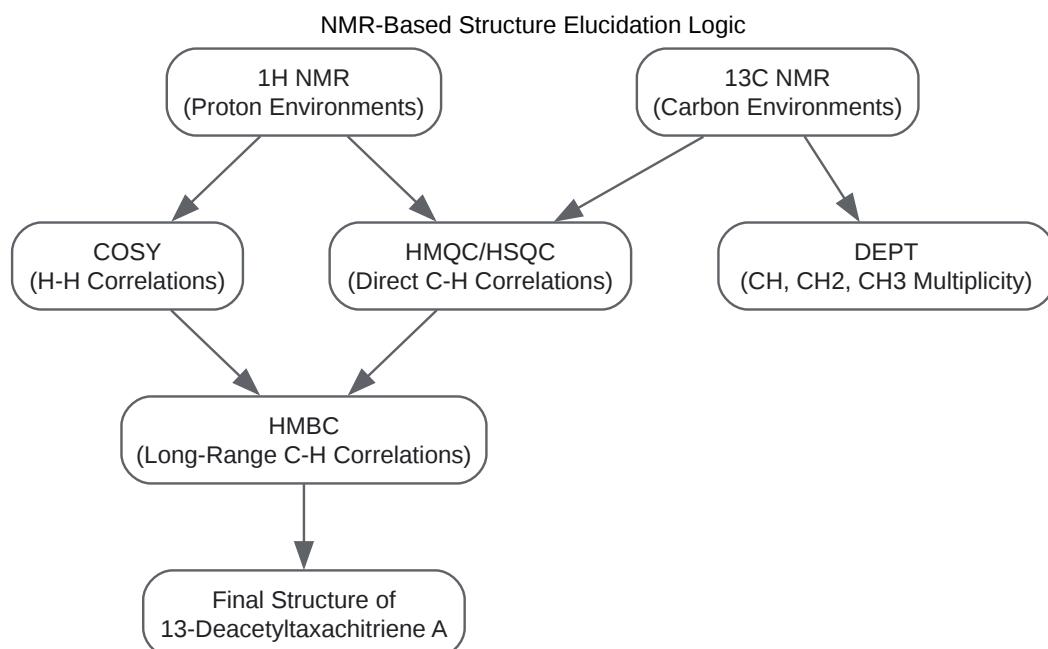
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Caption: General workflow for the isolation of taxanes.

Structure and Spectroscopic Data

The definitive ^1H and ^{13}C NMR spectral data and high-resolution mass spectrometry (HR-MS) fragmentation patterns for **13-Deacetyltaxachitriene A** are not available in the reviewed literature. For structure elucidation, researchers would typically acquire a suite of NMR experiments.

Logical Relationship for NMR-based Structure Elucidation



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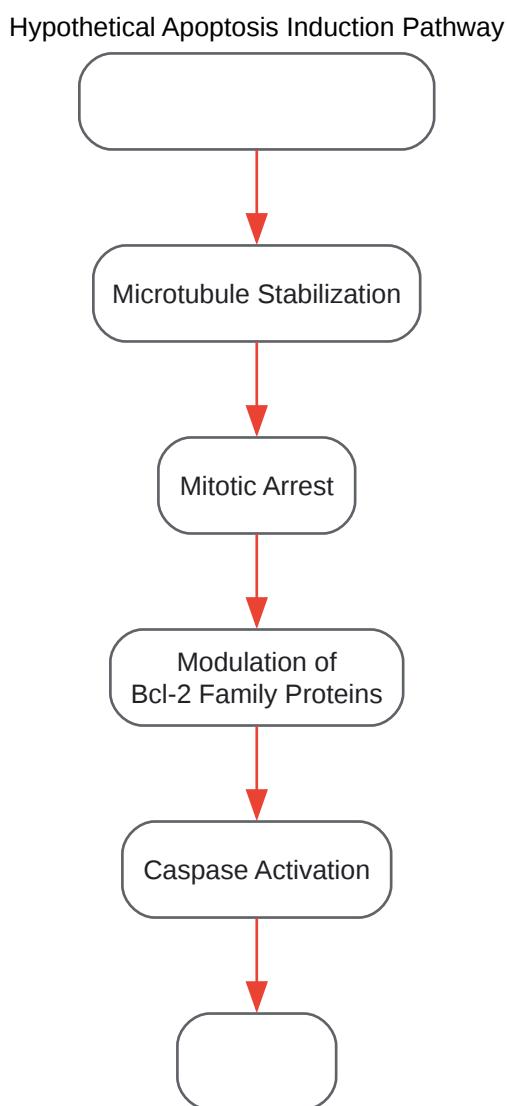
Caption: Logic flow for NMR-based structure elucidation.

Potential Signaling Pathways

Given the cytotoxic nature of many taxanes, a plausible mechanism of action for **13-Deacetyltaxachitriene A** involves the induction of apoptosis. This process is often mediated

by complex signaling pathways. While the specific pathways modulated by this compound are unknown, a general representation of a potential apoptosis induction pathway is provided below.

Hypothetical Apoptotic Signaling Pathway



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Caption: Potential mechanism of apoptosis induction.

Conclusion and Future Directions

13-Deacetyltaxachitriene A is a member of the medicinally important taxane family of diterpenoids. While its presence in *Taxus sumatrana* has been noted, a comprehensive biological and chemical profile is yet to be established in publicly accessible literature. The information available on related taxanes suggests that this compound likely possesses cytotoxic properties and warrants further investigation. Future research should focus on the definitive isolation and purification of **13-Deacetyltaxachitriene A** to enable thorough spectroscopic characterization and evaluation of its biological activities, including the determination of its potency against various cancer cell lines and the elucidation of its precise mechanism of action. Such studies would be invaluable for assessing its potential as a lead compound in drug discovery programs.

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